4-(2-Amino-5-chlorophenyl)-1-benzylpiperidin-4-ol
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Overview
Description
4-(2-Amino-5-chlorophenyl)-1-benzylpiperidin-4-ol is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of an amino group, a chlorine atom, and a benzyl group attached to the piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Amino-5-chlorophenyl)-1-benzylpiperidin-4-ol typically involves the following steps:
Starting Materials: The synthesis begins with 2-amino-5-chlorobenzophenone and benzylpiperidine.
Condensation Reaction: The 2-amino-5-chlorobenzophenone undergoes a condensation reaction with benzylpiperidine in the presence of a suitable catalyst, such as zinc chloride, under high-temperature conditions.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling the temperature, reaction time, and the use of high-purity reagents to minimize impurities.
Chemical Reactions Analysis
Types of Reactions
4-(2-Amino-5-chlorophenyl)-1-benzylpiperidin-4-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of various amine derivatives.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
4-(2-Amino-5-chlorophenyl)-1-benzylpiperidin-4-ol has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of new drugs.
Biology: It is used in biochemical assays to study receptor interactions and enzyme activities.
Industry: The compound is utilized in the synthesis of other complex molecules and as an intermediate in chemical manufacturing processes
Mechanism of Action
The mechanism of action of 4-(2-Amino-5-chlorophenyl)-1-benzylpiperidin-4-ol involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-chlorobenzophenone: A precursor in the synthesis of 4-(2-Amino-5-chlorophenyl)-1-benzylpiperidin-4-ol.
(2-Amino-5-chlorophenyl)phenylmethanone: Another related compound with similar structural features.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its benzylpiperidine structure differentiates it from other similar compounds, making it valuable for specific research and industrial applications .
Properties
CAS No. |
85732-70-3 |
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Molecular Formula |
C18H21ClN2O |
Molecular Weight |
316.8 g/mol |
IUPAC Name |
4-(2-amino-5-chlorophenyl)-1-benzylpiperidin-4-ol |
InChI |
InChI=1S/C18H21ClN2O/c19-15-6-7-17(20)16(12-15)18(22)8-10-21(11-9-18)13-14-4-2-1-3-5-14/h1-7,12,22H,8-11,13,20H2 |
InChI Key |
IRZJGMPCZMFNQP-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1(C2=C(C=CC(=C2)Cl)N)O)CC3=CC=CC=C3 |
Origin of Product |
United States |
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